molecular formula C17H22N2O2S B6720175 N-(3-ethylsulfinylcyclohexyl)-1H-indole-2-carboxamide

N-(3-ethylsulfinylcyclohexyl)-1H-indole-2-carboxamide

Cat. No.: B6720175
M. Wt: 318.4 g/mol
InChI Key: GYWQBMNRRSYCKK-UHFFFAOYSA-N
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Description

N-(3-ethylsulfinylcyclohexyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-(3-ethylsulfinylcyclohexyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-2-22(21)14-8-5-7-13(11-14)18-17(20)16-10-12-6-3-4-9-15(12)19-16/h3-4,6,9-10,13-14,19H,2,5,7-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWQBMNRRSYCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCC(C1)NC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylsulfinylcyclohexyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the 3-ethylsulfinylcyclohexyl Group: This step involves the reaction of the indole-2-carboxamide with 3-ethylsulfinylcyclohexyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylsulfinylcyclohexyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), alkyl halides (for alkylation).

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-ethylsulfinylcyclohexyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors, such as G-protein coupled receptors (GPCRs), and modulate their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Signal Transduction Pathways: It can affect various signal transduction pathways, leading to alterations in gene expression and cellular responses.

Comparison with Similar Compounds

N-(3-ethylsulfinylcyclohexyl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine: Similar in structure but contains a pyridazine ring instead of an indole ring.

    1-(3-ethylsulfinylcyclohexyl)-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea: Contains an indazole ring and a urea group instead of a carboxamide group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

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